molecular formula C17H17N5O2 B12180507 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B12180507
M. Wt: 323.35 g/mol
InChI Key: QTWZQDZUFHMHKP-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound that features a tetrazole ring, a methoxy group, and a phenylpropanamide moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Formation of the Phenylpropanamide Moiety: This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the methylation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used but can include substituted tetrazoles.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor antagonist that also contains a tetrazole ring.

    Valsartan: Another angiotensin II receptor antagonist with a tetrazole ring.

    Candesartan: A similar compound used for treating hypertension.

Uniqueness

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is unique due to its specific combination of a methoxy group, a tetrazole ring, and a phenylpropanamide moiety. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C17H17N5O2/c1-24-16-9-8-14(11-15(16)22-12-18-20-21-22)19-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11-12H,7,10H2,1H3,(H,19,23)

InChI Key

QTWZQDZUFHMHKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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